4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE

Catalog No.
S1892353
CAS No.
302818-73-1
M.F
C17H21N3
M. Wt
267.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-...

CAS Number

302818-73-1

Product Name

4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE

IUPAC Name

4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

InChI

InChI=1S/C17H21N3/c1-18(2)14-11-9-13(10-12-14)17-19(3)15-7-5-6-8-16(15)20(17)4/h5-12,17H,1-4H3

InChI Key

AKIIMLCQTGCWQQ-UHFFFAOYSA-N

SMILES

CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)N(C)C

Canonical SMILES

CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)N(C)C

4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine, often referred to as DMBI-H, is an organic compound notable for its application as a dopant in n-type organic semiconductors. The molecular formula is C₁₇H₂₁N₃, and it features a complex structure that includes a benzimidazole moiety and a dimethylaminobenzene group. This compound has gained attention due to its efficiency and stability in various polymer systems, making it a valuable material in the field of organic electronics .

DMBI's significance lies in its ability to dope organic semiconductors. Doping involves introducing impurities into a material to alter its electrical conductivity. DMBI acts as an n-dopant, meaning it donates electrons to the organic semiconductor, increasing its negative charge carrier concentration and conductivity []. This property is crucial in developing organic thin-film transistors (OTFTs) used in flexible electronics [, ].

Organic Electronics Applications

4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline (also referred to as 4-(1,3-dimethylbenzimidazol-2-yl)-N,N-dimethylaniline) has been explored in scientific research for its potential applications in organic electronics, particularly as a dopant for n-type semiconductors.

  • N-type Dopant

    Semiconductors can be classified into two main categories: p-type and n-type. Doping refers to the process of introducing impurities into a semiconductor to modify its electrical conductivity. 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline functions as an n-type dopant, meaning it increases the concentration of electrons in the material. This property makes it a valuable material for creating n-channel organic thin-film transistors (OTFTs) [, ].

    • Organic Thin-Film Transistors (OTFTs): OTFTs are a type of transistor where the active layer is composed of organic materials instead of traditional inorganic semiconductors like silicon. N-type dopants are crucial for the development of efficient n-channel OTFTs, which are essential components in organic electronic devices [].
  • Air-Stable Dopant

    A significant advantage of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline is its air stability. Unlike some other n-type dopants, it does not readily degrade in the presence of oxygen and moisture, making it more suitable for practical applications in organic electronics [].

The synthesis of DMBI-H typically involves multi-step organic reactions:

  • Formation of the Benzimidazole Moiety: This step usually involves the condensation of o-phenylenediamine with appropriate carbonyl compounds.
  • Alkylation: The introduction of methyl groups at specific positions on the benzimidazole ring is achieved through alkylation reactions.
  • Final Coupling: The final step involves coupling the synthesized benzimidazole with N,N-dimethylbenzenamine to yield DMBI-H.

These methods can vary based on desired purity and yield, but they generally follow established protocols in organic synthesis .

4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylanilineSimilar benzimidazole structureN-type doping4-(2-Methylbenzimidazol-1-yl)-N,N-dimethylanilineContains a methyl group instead of dimethylOrganic semiconductors2-(2-Methylbenzimidazol-1-yl)-N,N-dimethylanilineDifferent position of methyl substitutionPotential dopant

Uniqueness of DMBI-H

DMBI-H's unique combination of stability, solubility in processing solvents, and effective doping capability distinguishes it from similar compounds. Its ability to enhance conductivity through solid-state microstructure optimization further sets it apart in practical applications within organic electronics .

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

GNF-Pf-4385

Dates

Modify: 2023-08-16

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